N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,5-dimethylphenyl group and a pyridin-2-ylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.
Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate catalyst.
Attachment of the Pyridin-2-ylsulfanyl Group: The pyridin-2-ylsulfanyl group can be attached through a nucleophilic substitution reaction involving pyridine-2-thiol and a suitable leaving group on the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetamides and related compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether linkage.
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylamino)acetamide: Features an amino group in place of the sulfanyl group.
Uniqueness
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of both the 2,5-dimethylphenyl and pyridin-2-ylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-7-12(2)13(9-11)17-14(18)10-19-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECRISABKSZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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